tert-Butyl 3-amino-5-bromopicolinate
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Overview
Description
tert-Butyl 3-amino-5-bromopicolinate is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by an amino group and a bromine atom, respectively The tert-butyl ester group is attached to the carboxyl group of the picolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-bromopicolinate typically involves the bromination of tert-butyl picolinate followed by the introduction of an amino group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.
After bromination, the amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-bromopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or alkoxides are employed in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromopicolinate: Similar structure but lacks the amino group at the 3-position.
tert-Butyl 3-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 3-amino-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
tert-Butyl 3-amino-5-bromopicolinate is unique due to the presence of both the amino and bromine groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions in various research fields.
Properties
IUPAC Name |
tert-butyl 3-amino-5-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBBORWJGYBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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